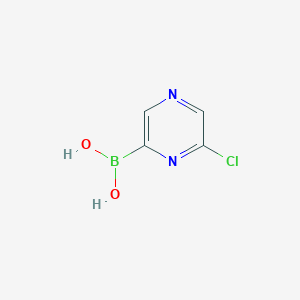

(6-Chloropyrazin-2-YL)boronic acid

描述

Significance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds have become indispensable tools in modern organic synthesis, prized for their versatility and broad range of applications. numberanalytics.com These compounds, which feature a carbon-boron bond, are crucial for constructing complex organic molecules. fiveable.me Their stability, low toxicity compared to other organometallic reagents, and high reactivity in key reactions make them highly valuable in the laboratory. fiveable.menih.gov

One of the most significant applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnumberanalytics.com This reaction enables the efficient formation of new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.com The unique properties of the boron atom allow it to form stable compounds with a variety of organic groups, and the boronate group can be easily modified, further extending its synthetic utility. mdpi.com

The development of organoboron chemistry has provided chemists with a powerful toolkit for creating intricate molecular architectures that would be difficult to synthesize using traditional methods. fiveable.me Their ability to act as nucleophiles in cross-coupling reactions allows for the precise and efficient construction of complex frameworks. fiveable.me

Role of Heteroaryl Boronic Acids in Advanced Chemical Transformations

Heteroaryl boronic acids, a specific class of organoboron compounds, have gained prominence for their role in advanced chemical transformations. thieme-connect.com These compounds contain a heterocyclic aromatic ring, which is a common structural motif in many biologically active molecules and pharmaceutical agents. The synthesis of complex molecules containing these rings is often challenging, and heteroaryl boronic acids provide a reliable method for their construction. thieme-connect.com

Like other organoboron compounds, heteroaryl boronic acids are valued for their participation in Suzuki-Miyaura cross-coupling reactions. thieme-connect.comthieme-connect.com This allows for the coupling of a heteroaryl group with various other organic fragments, facilitating the synthesis of a diverse range of compounds. thieme-connect.com Despite their synthetic utility, the synthesis of heteroaryl boronic acids themselves can sometimes be challenging. thieme-connect.com

The transmetalation of the organic group from the boron atom to a transition metal, typically palladium, is a key step in these cross-coupling reactions. rsc.org The choice of reaction conditions, including the base and solvent, can significantly influence the efficiency of the coupling process. lookchem.com For instance, anhydrous conditions are often preferred for electron-rich arylboronic acids, while aqueous conditions may be more suitable for electron-poor ones. lookchem.com

Overview of (6-Chloropyrazin-2-YL)boronic Acid as a Key Building Block in Complex Molecular Architectures

This compound is a key heteroaryl boronic acid that serves as a versatile building block in the synthesis of complex molecular architectures. Its structure, featuring a pyrazine (B50134) ring substituted with a chlorine atom and a boronic acid group, makes it a valuable reagent in medicinal chemistry and materials science.

The pyrazine ring is a common scaffold in many biologically active compounds, and the presence of the chlorine atom provides a reactive site for further functionalization through nucleophilic substitution reactions. The boronic acid group, as previously discussed, is a key participant in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the chloropyrazinyl moiety into a wide array of molecules.

This compound has been utilized in the synthesis of various kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. ed.ac.ukmdpi.com For example, it can be used to construct molecules that target specific protein kinases involved in cell signaling pathways. nih.govnih.gov The ability to readily form new carbon-carbon bonds via its boronic acid function makes this compound an important tool for medicinal chemists in the discovery and development of new therapeutic agents. rsc.orgmdpi.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | (6-chloropyridin-2-yl)boronic acid | (4-Chloropyrimidin-2-yl)boronic acid |

| Molecular Formula | C4H4BClN2O2 | C5H5BClNO2 | C4H4BClN2O2 |

| Molecular Weight | 158.35 g/mol chemscene.com | 157.36 g/mol nih.gov | 158.35 g/mol chemscene.com |

| IUPAC Name | This compound | (6-chloropyridin-2-yl)boronic acid nih.gov | (4-chloropyrimidin-2-yl)boronic acid |

| CAS Number | Not explicitly found | 652148-90-8 nih.gov | 1448866-15-6 chemscene.com |

Structure

2D Structure

属性

IUPAC Name |

(6-chloropyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZXZFLVPLRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590544 | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-64-8 | |

| Record name | B-(6-Chloro-2-pyrazinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloropyrazin 2 Yl Boronic Acid and Its Derivatives

Palladium-Catalyzed Borylation Strategies for Pyrazine (B50134) Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the borylation of pyrazine derivatives has provided efficient access to pyrazinylboronic acids and their esters.

Miyaura Borylation of Halogenated Pyrazines

The Miyaura borylation reaction is a powerful method for the synthesis of boronic esters from organic halides. wikipedia.org A facile and efficient protocol has been developed for the palladium-catalyzed Miyaura borylation of chloropyrazines with bis(pinacolato)diboron (B136004) (B₂pin₂), allowing for the preparation of a range of pyrazine boronic esters in moderate to good yields. researchgate.net This reaction typically involves the use of a palladium catalyst and a base to facilitate the cross-coupling of the chloropyrazine with the diboron (B99234) reagent. wikipedia.orgalfa-chemistry.com

The general mechanism for the Miyaura borylation reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronic ester and regenerate the active palladium(0) species. alfa-chemistry.com

Influence of Catalyst Systems and Ligands on Borylation Efficiency

The efficiency of the palladium-catalyzed borylation of pyrazines is highly dependent on the choice of catalyst system, including the palladium precursor and the supporting ligand. researchgate.netorganic-chemistry.org Research has shown that different palladium sources and ligands can significantly impact reaction yields and substrate scope.

For instance, the combination of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with specific phosphine (B1218219) ligands, such as bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos), has proven to be an effective catalyst system for the borylation of various aryl halides, including electron-rich and -deficient substrates. organic-chemistry.org The selection of the appropriate ligand is crucial for promoting the desired catalytic cycle and minimizing side reactions. The use of bulky and electron-rich phosphine ligands often enhances the catalytic activity by facilitating the oxidative addition and reductive elimination steps.

Table 1: Influence of Catalyst Systems on Borylation Efficiency

| Catalyst/Ligand | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | 2-Chloropyrazine (B57796) | Good | researchgate.net |

| Pd(dba)₂ / t-Bu-DPEphos | Aryl Bromides/Chlorides | High | organic-chemistry.org |

Substrate Scope and Functional Group Tolerance in Catalytic Borylation

A significant advantage of palladium-catalyzed borylation reactions is their broad substrate scope and high functional group tolerance. nih.govnih.gov These methods allow for the borylation of pyrazine rings bearing a variety of functional groups that might not be compatible with harsher reaction conditions.

Studies have demonstrated the successful borylation of aryl halides containing sensitive functional groups such as esters, ketones, nitriles, and even nitro groups, with minimal side product formation. organic-chemistry.orgelsevierpure.com This tolerance is crucial for the synthesis of complex molecules in drug discovery and materials science, as it allows for the late-stage introduction of the boronic acid moiety. The ability to borylate a wide range of substituted pyrazines opens up avenues for the creation of diverse libraries of compounds for further biological or material screening.

Alternative Synthetic Routes to Pyrazinylboronic Acids

While palladium-catalyzed methods are prevalent, alternative synthetic routes offer valuable options, particularly when specific functional groups are present or when metal-free conditions are desired.

Metal-Halogen Exchange Followed by Borate (B1201080) Quenching

A fundamental and widely used method for the synthesis of boronic acids is the metal-halogen exchange reaction followed by quenching with a borate ester. wikipedia.orgumich.edu This approach typically involves the reaction of a halogenated pyrazine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form a lithiated pyrazine intermediate. wikipedia.orgethz.ch This highly reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester, which upon acidic hydrolysis yields the desired pyrazinylboronic acid. umich.edugoogle.com

The rate of metal-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org The choice of the organolithium reagent and reaction conditions is critical to avoid side reactions. This method remains a cost-effective and reliable option for large-scale synthesis. umich.edu

Table 2: Comparison of Halogen Reactivity in Metal-Halogen Exchange

| Halogen | Reactivity |

|---|---|

| Iodine | High |

| Bromine | Medium |

| Chlorine | Low |

Dehydrogenative Borylation Methods for Alkynes and Alkenes

Dehydrogenative borylation has emerged as a powerful and atom-economical method for the formation of carbon-boron bonds. This approach circumvents the need for pre-functionalized starting materials, directly converting C-H bonds into C-B bonds with the concomitant release of hydrogen gas.

Recent advancements have demonstrated the utility of this method for the borylation of both alkynes and alkenes, providing access to valuable alkynyl and alkenyl boronic esters. These intermediates are crucial building blocks in organic synthesis. While direct dehydrogenative borylation of (6-Chloropyrazin-2-YL)boronic acid itself is not the primary focus, the methodologies developed for other substrates, particularly heteroaromatic ones, are highly relevant.

For terminal alkynes, various catalytic systems have been developed to achieve selective dehydrogenative borylation. nih.gov Copper-catalyzed systems, for instance, have shown high efficacy in promoting the dehydrogenative borylation of a wide array of terminal alkynes with pinacolborane at room temperature. nih.govscispace.com This method is applicable to substrates bearing various functional groups. nih.govscispace.com The mechanism is thought to involve the formation of a σ,π-bis(copper) acetylide, which protects the triple bond from undesired hydroboration. nih.govscispace.com Similarly, manganese(I) complexes have been employed as earth-abundant transition metal catalysts for the dehydrogenative borylation of terminal alkynes under mild conditions. rsc.org Aluminium hydrides have also been explored, with specific ligands enabling selective C-H borylation of alkynes over hydroalumination. ed.ac.uk

In the realm of alkenes, particularly styrenes, manganese complexes have been utilized to catalyze the acceptorless dehydrogenative borylation. rsc.org This process is environmentally friendly, producing only hydrogen gas as a byproduct, and displays excellent selectivity for dehydrogenative borylation over hydroboration. rsc.org

Table 1: Comparison of Catalytic Systems for Dehydrogenative Borylation

| Catalyst System | Substrate | Key Features |

|---|---|---|

| LCuOTf (L = CAACs or NHCs) | Terminal Alkynes | High selectivity for C(sp)-H borylation; proceeds at room temperature. nih.govscispace.com |

| FcbpyMn(CO)3Br | Terminal Alkynes | Utilizes an earth-abundant metal; effective for a range of substituted arylalkynes. rsc.org |

| [L1ZnH]2 | Terminal Alkynes | Highly efficient and selective zinc hydride precatalyst. nih.gov |

| Molecularly Defined Manganese Complex | Styrenes | Acceptorless dehydrogenation; produces H2 as the only byproduct; selective for aromatic alkenes. rsc.org |

| Aluminium Hydride with Tethered Amine Ligand | Terminal Alkynes | Switches reactivity from hydroalumination to selective C-H borylation. ed.ac.uk |

Green Chemistry Principles in Boronic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for boronic acids, aiming to reduce environmental impact and enhance safety.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. researchgate.net Ball milling, a common mechanochemical technique, has been successfully applied to the synthesis of α-halo alkylboronic esters without the need for external catalysts or bulk toxic solvents. nih.govresearchgate.net This method involves the multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides, providing a straightforward and sustainable route to these versatile intermediates. nih.govresearchgate.net The reactions are often characterized by short reaction times and simplified work-up procedures. nih.govresearchgate.net The synthesis of boronic ester cage compounds has also been achieved in nearly quantitative yields using high-speed vibration milling, highlighting the efficiency of mechanochemical methods. researchgate.net

The selection of reaction solvents is a critical aspect of green chemistry. Green solvents are ideally derived from renewable resources, are less toxic, and are biodegradable. youtube.com Examples of green solvents that are being explored as alternatives to traditional volatile organic compounds include cyclopentyl methyl ether, 2-methyltetrahydrofuran, and ethyl lactate. youtube.com In the context of boronic acid synthesis, the use of such solvents can significantly reduce the environmental footprint of the process.

Waste reduction is another key tenet of green chemistry. Traditional methods for boronic acid synthesis often generate significant amounts of waste. orgsyn.org Newer protocols focus on minimizing waste by employing catalytic methods and designing processes with high atom economy. For instance, the deprotection of alkylpinacolyl boronate esters has been achieved through a two-step protocol that allows for easy product isolation and minimizes waste. nih.gov

Microwave and infrared irradiation offer energy-efficient alternatives to conventional heating methods for promoting chemical reactions. Microwave heating provides rapid and uniform heating of polar substances, often leading to dramatically reduced reaction times and increased yields. nih.gov This technique has been successfully applied to various organic syntheses and holds promise for the efficient preparation of boronic acid derivatives. nih.gov

Infrared spectroscopy is a valuable tool for studying the structure and photochemistry of molecules like pyrazine. core.ac.uk While direct application of IR irradiation as a primary activation method for the synthesis of this compound is less common, understanding the vibrational modes of the pyrazine ring is crucial for process monitoring and control. core.ac.uk

Integration of Flow Chemistry in Pyrazinylboronic Acid Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govdrreddys.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple reaction steps. mdpi.comsyrris.com

The application of flow chemistry to the synthesis of pyrazole (B372694) and pyrazine derivatives has demonstrated its potential for efficient and scalable production. mdpi.comrsc.org Continuous-flow setups can be designed to handle hazardous intermediates in situ, thereby increasing safety. mdpi.com Furthermore, the integration of in-line analysis and purification can streamline the entire manufacturing process. syrris.com For the synthesis of this compound, a flow-based approach could offer significant improvements in terms of yield, purity, and process efficiency, particularly for large-scale production. google.com The ability to telescope multiple synthetic steps without isolating intermediates is a key advantage of flow chemistry. syrris.com

Reactivity and Cross Coupling Applications of 6 Chloropyrazin 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling: A Core Transformation in Pyrazine (B50134) Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis. nih.gov This palladium-catalyzed reaction between an organoborane compound (like a boronic acid) and an organic halide or pseudohalide has become indispensable in the synthesis of complex molecules, including biaryls and heteroaryl compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgnih.gov

In the context of pyrazine chemistry, the Suzuki-Miyaura coupling is a key transformation for the elaboration of the pyrazine core. Pyrazine derivatives are significant structural motifs in many biologically active compounds. mdpi.com The ability to functionalize the pyrazine ring by introducing aryl or heteroaryl substituents via C-C bond formation is crucial for drug discovery and development. rsc.org The reaction's broad substrate scope, tolerance of various functional groups, and relatively mild conditions make it an ideal tool for modifying halogenated pyrazines or for utilizing pyrazinylboronic acids as coupling partners. nih.govmit.edu Early examples of Suzuki couplings on halogenated pyrazines demonstrated the successful coupling of chloropyrazine with aryl boronic acids using specific palladium-phosphine catalysts, highlighting the importance of catalyst selection as conventional catalysts like Pd(PPh₃)₄ were found to be ineffective. rsc.org

Optimization of Reaction Parameters and Conditions for Pyrazine Substrates

The success of the Suzuki-Miyaura coupling involving pyrazine substrates is highly dependent on the careful optimization of several reaction parameters. Due to the electron-deficient nature of the pyrazine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst, standard conditions are often not optimal. organic-chemistry.org Achieving high yields and selectivity requires a systematic approach to refining the choice of catalyst, base, and solvent system. The optimization process can be complex due to the large number of variables, leading some researchers to employ machine learning and automated synthesis to efficiently navigate the vast parameter space and identify general, high-yielding conditions for heteroaryl couplings. chemistryviews.org

The choice of palladium catalyst, comprising a palladium source and a ligand, is critical for a successful pyrazine cross-coupling. libretexts.org The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com For challenging substrates like pyrazines, the ligand plays a crucial role in enhancing the catalyst's reactivity and stability. libretexts.org

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and promote the final reductive elimination. libretexts.orgnih.gov For nitrogen-containing heterocycles, which can inhibit catalysts, highly active systems composed of Pd and dialkylbiphenylphosphino ligands (e.g., SPhos, XPhos) have been developed. organic-chemistry.orgnih.gov These catalysts show excellent reactivity and are not inhibited by basic nitrogen atoms, making them suitable for coupling aminopyridines and other challenging heteroaromatics. organic-chemistry.org Novel palladium(II) ONO pincer complexes have also been specifically reported as effective catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids. semanticscholar.org

The amount of catalyst used, or catalyst loading, is another important parameter. While initial studies might use higher loadings (e.g., 1-10 mol%), process development aims to reduce this to minimize cost and residual palladium in the final product. mdpi.comresearchgate.net

Table 1: Examples of Catalyst Systems Used in Pyrazine and Heteroaryl Suzuki-Miyaura Couplings This table is interactive. Users can sort columns to compare different catalyst systems.

| Catalyst/Precatalyst | Ligand | Substrate Type | Typical Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | 6-Bromopyrazines | Not specified | 85-100 | rsc.org |

| Pd(OAc)₂ | TPPMS | Aryl Halides (in water) | Not specified | High | nih.gov |

| Pd₂(dba)₃ | SPhos / XPhos | 3-Chloroindazole | 2 | 52-56 | nih.gov |

| Pd/TiO₂ | None (Ligand-free) | Aryl chlorides/bromides | 5-10 | Good | mdpi.com |

The base and solvent system are interdependent and play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. yonedalabs.comresearchgate.net The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to palladium. yonedalabs.com The choice of base can significantly impact the reaction yield. Common bases include inorganic salts like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The strength of the base required can depend on the specific substrates and catalyst system. For instance, in a model reaction, KOH proved to be more efficient than K₃PO₄, K₂CO₃, or triethylamine (Et₃N). nih.gov

The solvent must solubilize the reactants and catalyst and is often used in combination with water, particularly when using inorganic bases. yonedalabs.comresearchgate.net The use of aqueous media is also advantageous from a green chemistry perspective. nih.gov Common organic solvents include ethers like dioxane and tetrahydrofuran (THF), amides like N,N-dimethylformamide (DMF), and alcohols. yonedalabs.comresearchgate.net Studies have shown that alcoholic solvents like methanol and ethanol can significantly promote the reaction, with methanol-water mixtures often providing excellent results due to their ability to dissolve the inorganic base effectively. researchgate.net In some cases, dioxane, a common solvent for these couplings, was found to be completely ineffective. researchgate.net

Table 2: Effect of Different Base and Solvent Combinations on Suzuki-Miyaura Coupling Yield This table is interactive. Data can be sorted by column.

| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₃PO₄·3H₂O | Tetrahydrofuran (THF) | Reflux | Not specified | 10.4 | researchgate.net |

| K₃PO₄·3H₂O | N,N-Dimethylformamide (DMF) | Reflux | Not specified | 30.9 | researchgate.net |

| K₃PO₄·3H₂O | Methanol (MeOH) | Reflux | Not specified | 78.9 | researchgate.net |

| K₃PO₄·3H₂O | Dioxane | Reflux | Not specified | 0 | researchgate.net |

| NaOH | Methanol/Water (3:2) | Reflux | Not specified | 96.3 | researchgate.net |

| KOH | Water/Ethanol (1:1) | 120 (Microwave) | 2 min | High | nih.gov |

| K₃PO₄ | Water/Ethanol (1:1) | 120 (Microwave) | 2 min | Moderate | nih.gov |

Reducing catalyst loading and enabling catalyst recycling are key objectives for making Suzuki-Miyaura couplings more cost-effective and sustainable, particularly in industrial applications. researchgate.netmdpi.com Research has focused on developing highly active catalysts that can operate at very low concentrations, sometimes in the parts-per-million (ppm) range. rsc.org For example, a highly efficient coupling of electron-poor aryl chlorides was achieved in water with a palladium catalyst loading as low as 50 ppm. rsc.org Similarly, a simple palladium(II) precatalyst demonstrated high turnover numbers (TONs up to ~10,000) in the coupling of benzylic halides, with catalyst loadings as low as 0.01 mol%. acs.org

Catalyst recyclability is often achieved by immobilizing the palladium catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. mdpi.commdpi.com This allows for the easy separation of the catalyst from the reaction mixture by filtration, enabling its reuse in subsequent reaction cycles. mdpi.com For instance, a supramolecular host based on a pyrazine derivative was used to immobilize palladium nanoparticles, creating a catalyst that could be recycled up to seven times with low palladium loading and excellent product yields. researchgate.net Water-soluble catalysts have also been designed that can be recovered and reused from the aqueous phase after product extraction. nih.gov

Substrate Scope and Selectivity with (6-Chloropyrazin-2-YL)boronic Acid

The utility of a cross-coupling method is defined by its substrate scope—the range of coupling partners that can be successfully employed. For this compound, its value lies in its ability to couple with a wide variety of aryl and heteroaryl halides and pseudohalides (like triflates), thereby enabling the synthesis of a diverse library of 6-substituted pyrazine derivatives. rsc.org The electronic and steric properties of the coupling partner can influence the reaction's efficiency. Generally, the reactivity of aryl halides follows the order I > Br > OTf >> Cl. libretexts.org However, modern catalysts have been developed that are highly effective for the coupling of less reactive but more readily available aryl chlorides. nih.gov

This compound is expected to couple with a broad range of aryl and heteroaryl halides. This includes electron-rich, electron-poor, and sterically hindered aromatic systems. The successful coupling of pyrazine-based organoboranes with various partners has been demonstrated. For instance, pyrazine O-triflates have been shown to react with different arylboronic acids to give good yields of the coupled products. rsc.org Similarly, the coupling of halopurines, another class of nitrogen-rich heterocycles, with a variety of aryl, heteroaryl, and alkenylboronic acids proceeds efficiently, showcasing the versatility of the Suzuki-Miyaura reaction for these substrates. scispace.com The reaction conditions can be tuned to accommodate different partners; for example, anhydrous conditions in toluene (B28343) may be superior for electron-rich boronic acids, while aqueous conditions are often used for electron-poor arylboronic acids. scispace.com

When dihalogenated pyrazines are used, regioselectivity becomes a key consideration. For example, the mono-coupling of 2,6-dichloropyrazine can be achieved, and the site of reaction can be influenced by other substituents on the ring. rsc.org In the case of 3-amino-2,6-dibromopyrazine, coupling occurs preferentially at the C2 position. rsc.org This selectivity provides a powerful tool for the stepwise functionalization of the pyrazine core.

Table 3: Illustrative Substrate Scope for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids/Halides This interactive table provides examples of coupling partners successfully used in Suzuki-Miyaura reactions involving heteroaromatic compounds like pyrazines and purines.

| Heteroaryl Substrate | Coupling Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 76 | rsc.org |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Good | rsc.org |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 95 | scispace.com |

| 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 98 | scispace.com |

| 9-Benzyl-6-chloropurine | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 79 | scispace.com |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/Dialkylbiphenylphosphine | 99 | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/Dialkylbiphenylphosphine | 82 | organic-chemistry.org |

Regioselectivity and Chemoselectivity in Polyhalogenated Pyrazines

The selective functionalization of polyhalogenated pyrazines is a critical challenge in the synthesis of complex pyrazine-containing molecules. The reactivity of different halogen substituents on the pyrazine ring can be exploited to achieve regioselective and chemoselective cross-coupling reactions. In Suzuki-Miyaura couplings involving this compound and polyhalogenated pyrazines, the outcome is governed by a combination of electronic and steric factors.

Generally, in polyhalogenated heteroaromatics, the site of cross-coupling is influenced by the inherent electronic properties of the ring system and the nature of the halogen atoms. For instance, in dihalopyrazines, the relative reactivity of the C-X bonds dictates the position of the initial coupling. The electron-deficient nature of the pyrazine ring activates attached halogens towards oxidative addition to the palladium catalyst. When different halogens are present, such as in 2-chloro-6-iodopyrazine, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the iodine-bearing position.

In cases where identical halogens are present, such as in 2,5-dichloropyrazine, regioselectivity can be more challenging to control. However, subtle differences in the electronic environment of the carbon atoms can lead to preferential reaction at one site. For pyrazines, the positions adjacent to the nitrogen atoms (C2, C3, C5, C6) are electronically distinct. Directing groups on the pyrazine ring can also play a crucial role in determining the regioselectivity of the coupling reaction. For example, an amino group can direct the coupling to the adjacent position. nih.gov

The chemoselectivity of these reactions is also a key consideration, particularly when multiple reactive sites are present. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple one halogen over another. For instance, in polyhalogenated pyridazines, which are structurally related to pyrazines, palladium-catalyzed amidation has been shown to occur selectively at the C3 position over the C5 position in 3,5-dichloropyridazine. nih.gov This selectivity is attributed to the lower C-X bond dissociation energy at the C3 position, which is alpha to a nitrogen atom. nih.gov Similar principles of selectivity can be applied to polyhalogenated pyrazines.

Table 1: Regioselectivity in the Cross-Coupling of Dihalopyrazines

| Dihalopyrazine | Coupling Partner | Catalyst/Ligand | Major Product | Reference |

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Not specified | 2-Alkynyl-6-chloropyrazine | rsc.org |

| 2,5-Dibromopyrazine | Terminal acetylene | Not specified | Disubstituted pyrazine | rsc.org |

| 5-Bromo-2-iodopyrazine | Terminal acetylene | Not specified | Iterative coupling products | rsc.org |

Sequential and Iterative Cross-Coupling Methodologies Utilizing Pyrazinyl Boronates

Sequential and iterative cross-coupling strategies offer a powerful approach for the controlled synthesis of complex molecules with multiple, distinct substituents. These methodologies are particularly valuable for building oligomeric structures or for introducing different functional groups in a stepwise manner. Pyrazinyl boronates, such as this compound, are excellent building blocks for such strategies.

A common approach for sequential cross-coupling on a dihalogenated pyrazine involves exploiting the differential reactivity of the carbon-halogen bonds. For example, starting with a dihalopyrazine containing two different halogens (e.g., 2-bromo-5-iodopyrazine), the more reactive C-I bond can be selectively coupled in a first Suzuki-Miyaura reaction. The remaining C-Br bond can then be subjected to a second, different cross-coupling reaction.

Iterative cross-coupling strategies often employ boronic acid derivatives with a protected or masked reactive site. A prominent example is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.govillinois.edu This strategy can be adapted for pyrazinyl boronates. In this approach, a bifunctional pyrazine building block containing both a halogen and a MIDA-protected boronic ester can be used. The halogen can undergo a Suzuki-Miyaura coupling, and after the reaction, the MIDA group can be cleaved to reveal the boronic acid, which is then ready for the next coupling step. This iterative process allows for the controlled, chain-like assembly of pyrazine units.

This iterative approach, often referred to as a "synthesis machine," has been demonstrated to be automatable, enabling the rapid synthesis of diverse small molecules. nih.gov The stability of MIDA boronates to the conditions of Suzuki-Miyaura coupling makes them ideal for this purpose. The deprotection step is typically a simple hydrolysis, revealing the boronic acid for the subsequent iteration.

Table 2: Conceptual Framework for Iterative Cross-Coupling with a Pyrazinyl MIDA Boronate

| Step | Reactant 1 | Reactant 2 | Product | Key Transformation |

| 1. Coupling | Pyrazinyl-MIDA boronate | Aryl halide | Biaryl-MIDA boronate | C-C bond formation |

| 2. Deprotection | Biaryl-MIDA boronate | Base (e.g., NaOH) | Biaryl boronic acid | Unmasking of boronic acid |

| 3. Next Coupling | Biaryl boronic acid | Different aryl halide | Teraryl compound | Further chain extension |

Diverse Transition Metal-Catalyzed Coupling Reactions

Sonogashira Coupling Applications with Halopyrazines

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgyoutube.com This reaction has found significant application in the functionalization of halopyrazines, providing access to a wide range of alkynyl-substituted pyrazine derivatives.

Chloropyrazine has been shown to be an effective substrate in Sonogashira couplings. For instance, the reaction of chloropyrazine with phenylacetylene, catalyzed by a palladium-phosphine complex, leads to the quantitative formation of the corresponding diarylacetylene. rsc.org The reaction conditions are generally mild, making it compatible with a variety of functional groups.

The Sonogashira coupling is also instrumental in the synthesis of π-conjugated pyrazine oligomers, which are of interest for their potential applications in electronic materials. In such syntheses, halogenated pyrazines are reacted with terminal acetylenes under Sonogashira conditions. For example, the reaction of 2,5-dibromopyrazine with a stoichiometric amount of a substituted phenylacetylene can lead to the disubstituted product. rsc.org To achieve a more controlled synthesis of oligomers with different alkynyl substituents, an iterative approach can be employed using a dihalopyrazine with halogens of differing reactivity, such as 5-bromo-2-iodopyrazine. rsc.org

Table 3: Examples of Sonogashira Coupling with Halopyrazines

| Halopyrazine | Alkyne | Catalyst System | Product | Reference |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | 2-Phenylethynylpyrazine | rsc.org |

| 2,5-Dibromopyrazine | 3,4,5-Tridodecyloxyphenylacetylene | Not specified | 2,5-Bis(3,4,5-tridodecyloxyphenylethynyl)pyrazine | rsc.org |

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Not specified | 2-Alkynyl-6-chloropyrazine | rsc.org |

Negishi Coupling and Other Organometallic Cross-Couplings in Pyrazine Functionalization

The Negishi coupling, which involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide, is a versatile method for C-C bond formation. wikipedia.orgnih.govresearchgate.net This reaction has been successfully applied to the functionalization of pyrazines, offering a pathway to introduce a variety of alkyl, aryl, and other organic substituents onto the pyrazine core.

A key advantage of the Negishi coupling is the ability to use halogenated pyrazines as either the electrophilic or the nucleophilic coupling partner. For instance, various dichloropyrazines can undergo direct metalation with reagents like TMPMgCl·LiCl or TMPZnCl·LiCl, followed by a Negishi cross-coupling with aryl iodides to yield the corresponding aryl-substituted pyrazines. rsc.org Conversely, an organozinc reagent can be prepared from a halopyrazine and then coupled with another organic halide.

Nickel-catalyzed Negishi couplings have also been employed for the synthesis of substituted pyrazines. For example, 5-substituted 2,3-dimethylpyrazines have been synthesized in good yields by the reaction of a pyrazine triflate with alkyl and arylzinc halides. rsc.org Notably, these nickel-catalyzed reactions have shown good tolerance for secondary alkylzinc halides that are prone to isomerization. rsc.org

Table 4: Examples of Negishi Coupling in Pyrazine Functionalization

| Pyrazine Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

| 2,6-Dichloropyrazine | Iodobenzene | Not specified | 2-Chloro-6-phenylpyrazine | Good | rsc.org |

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Not specified | 2-Alkynyl-6-chloropyrazine | 71% | rsc.org |

| 2,3-Dimethyl-5-(triflyloxy)pyrazine | Phenylzinc halide | Nickel-based | 2,3-Dimethyl-5-phenylpyrazine | Good | rsc.org |

Chan-Lam and Oxidative Coupling Reactions Involving Pyrazine Systems

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol. organic-chemistry.orgwikipedia.org This reaction is particularly attractive due to its mild conditions, often proceeding at room temperature and open to the air. organic-chemistry.org While palladium-catalyzed methods like the Buchwald-Hartwig amination are more established for C-N bond formation, the Chan-Lam coupling offers a valuable alternative, especially given the prevalence of boronic acids as coupling partners.

The application of the Chan-Lam coupling to pyrazine systems, specifically with pyrazinyl boronic acids like this compound, provides a direct route to N- and O-substituted pyrazines. The reaction mechanism is thought to involve the formation of a copper-aryl complex, followed by reductive elimination from a copper(III) intermediate to form the C-N or C-O bond. wikipedia.org

Oxidative coupling reactions, in a broader sense, encompass a range of transformations that form new bonds under oxidative conditions. Copper-catalyzed aerobic oxidative coupling has been developed for the synthesis of pyrazine derivatives from simple ketones and diamines. nih.gov This method involves the oxidative C-H/N-H coupling to construct the aromatic pyrazine ring. nih.gov While this is a de novo synthesis of the pyrazine ring rather than a functionalization of a pre-existing one, it highlights the utility of copper-catalyzed oxidative processes in pyrazine chemistry.

Table 5: Conceptual Chan-Lam Coupling with a Pyrazinyl Boronic Acid

| Pyrazinyl Boronic Acid | Coupling Partner | Catalyst | Product | Bond Formed |

| This compound | Aniline | Copper(II) acetate | N-Phenyl-6-chloropyrazin-2-amine | C-N |

| This compound | Phenol | Copper(II) acetate | 2-Chloro-6-phenoxypyrazine | C-O |

Emerging Aminative Cross-Coupling Strategies for Pyrazine Derivatives

The synthesis of aminopyrazines is of significant interest due to their presence in many biologically active compounds. While traditional methods like nucleophilic aromatic substitution and Buchwald-Hartwig amination are commonly used, new and innovative aminative cross-coupling strategies are continually being developed. wikipedia.org

Palladium-catalyzed amination of halogenated pyrazines remains a valuable tool, although examples in the literature are somewhat limited compared to other heterocyclic systems. rsc.org This is partly because the high reactivity of chloropyrazines in nucleophilic aromatic substitution often makes catalysis unnecessary. rsc.org However, for less reactive or more complex pyrazine substrates, palladium-catalyzed methods are essential.

A particularly exciting emerging strategy is the "aminative Suzuki-Miyaura coupling." snnu.edu.cnnih.gov This novel transformation incorporates a formal nitrene insertion into the conventional Suzuki-Miyaura reaction, converting the C-C bond-forming process into a C-N-C bond-forming one. snnu.edu.cn This reaction effectively unites the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways, allowing for the synthesis of diaryl amines from aryl halides and aryl boronic acids in a single step with the addition of an amination reagent. snnu.edu.cn The application of this methodology to pyrazine derivatives would provide a powerful new route to N-arylaminopyrazines from readily available halopyrazines and pyrazinyl boronic acids. A combination of a bulky phosphine ligand on the palladium catalyst and a commercially available amination reagent enables this transformation for a broad range of substrates. snnu.edu.cnnih.gov

Table 6: Comparison of Amination Strategies for Pyrazine Derivatives

| Method | Reactants | Catalyst | Key Features |

| Nucleophilic Aromatic Substitution | Halopyrazine, Amine | Base | Often does not require a metal catalyst. |

| Buchwald-Hartwig Amination | Halopyrazine, Amine | Palladium/Ligand | Broad scope for various amines. |

| Chan-Lam Amination | Pyrazinyl boronic acid, Amine | Copper | Mild, aerobic conditions. |

| Aminative Suzuki-Miyaura Coupling | Halopyrazine, Pyrazinyl boronic acid, Amination reagent | Palladium/Ligand | Forms a C-N-C linkage in one step. |

Mechanistic Investigations and Advanced Computational Studies

Elucidating the Suzuki-Miyaura Coupling Mechanism Relevant to Pyrazinylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org This process facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org

Oxidative Addition and Transmetalation Pathways (Boronate vs. Oxo-Palladium)

The reaction initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org

Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org A critical aspect of this step is the activation of the boronic acid. It is widely accepted that the boronic acid itself is not the active species in the transmetalation. Instead, it must be activated by a base. organic-chemistry.org

Two primary pathways for transmetalation have been proposed and studied:

The Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). deepdyve.comresearchgate.net This activated boronate then reacts with the arylpalladium(II) halide complex, transferring the pyrazinyl group to the palladium. Computational studies, such as those employing Density Functional Theory (DFT), support the idea that the reaction of the base with the organoboronic acid is a key part of the main transmetalation mechanism. nih.gov

The Oxo-Palladium Pathway: An alternative pathway involves the reaction of the base with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex. This hydroxo complex then reacts with the neutral boronic acid. However, kinetic and computational studies suggest that the boronate pathway is generally favored under typical Suzuki-Miyaura conditions. capes.gov.br

Role of Base in Facilitating Transmetalation and Catalyst Turnover

The base plays a multifaceted and crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, thereby facilitating transmetalation. deepdyve.comresearchgate.net The choice and stoichiometry of the base can significantly influence the reaction's selectivity, especially in competitive reactions between different boronic acids. deepdyve.com Studies have shown that using a smaller amount of base can favor the reaction of the boronic acid with a lower pKa. deepdyve.com

Beyond activating the boronic acid, the base is also involved in:

The formation of the active palladium complex. wikipedia.org

The acceleration of the reductive elimination step. wikipedia.org

However, an excessively high concentration of base can have a detrimental effect by promoting the formation of unreactive boronate species. researchgate.net

Reductive Elimination and Catalyst Regeneration Cycles

The final step in the catalytic cycle is reductive elimination . In this step, the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. numberanalytics.comlibretexts.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org The reductive elimination typically proceeds with retention of stereochemistry. wikipedia.org The entire catalytic cycle, from oxidative addition to reductive elimination, allows for the continuous formation of the desired product.

Role of Boron Reagents and Catalyst Stereoelectronics in Reaction Kinetics

The nature of the boron reagent is a critical determinant of the Suzuki-Miyaura reaction's success. A variety of organoboron reagents have been developed, each with properties tailored for specific coupling conditions. rsc.org For heteroaromatic systems like pyrazines, the stability of the boronic acid is a key consideration, as they can be susceptible to protodeboronation, especially under basic conditions. mit.edu

The electronic and steric properties of the ligands on the palladium catalyst also play a pivotal role in the reaction kinetics. Electron-rich and bulky ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), can enhance the catalyst's reactivity and stability. wikipedia.org The stereoelectronics of the catalyst influence all stages of the catalytic cycle, from promoting oxidative addition to facilitating reductive elimination. wikipedia.org For instance, in the case of pyridine-derived boronic acids, the presence of a chloro substituent can make the pyridine (B92270) less Lewis basic, which can be advantageous in certain catalytic systems. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for gaining a deeper understanding of the Suzuki-Miyaura reaction mechanism at a molecular level. These approaches allow for the detailed study of reaction intermediates and transition states that may be difficult to observe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and reactivity of the species involved in the Suzuki-Miyaura catalytic cycle. nih.gov DFT calculations can be used to:

Determine the geometries of intermediates and transition states. nih.gov

Calculate the energy barriers for each step of the reaction, helping to identify the rate-determining step. nih.gov

Analyze the electronic properties of reactants and catalysts to understand their reactivity. mdpi.com

Elucidate the role of the base and solvent in the reaction mechanism. nih.gov

For example, DFT studies have been instrumental in comparing the energetic feasibility of the boronate versus the oxo-palladium transmetalation pathways and have provided strong evidence for the prevalence of the boronate mechanism. nih.gov Furthermore, DFT calculations have been used to analyze the reactivity of different aryl halides and boronic acids, providing insights that can guide the optimization of reaction conditions. mdpi.com

Conformational Analysis and Exploration of Potential Energy Landscapes

The potential energy landscape of this molecule is characterized by rotational barriers around the C-B bond. The planarity of the system is influenced by the steric and electronic effects of the chloro and nitrogen substituents on the pyrazine (B50134) ring. Two principal conformations are generally considered for arylboronic acids: a coplanar orientation, where the B(OH)₂ group lies in the same plane as the aromatic ring, and a perpendicular orientation. The coplanar conformation is often stabilized by π-conjugation between the vacant p-orbital of the boron and the π-system of the pyrazine ring. However, steric hindrance between the hydroxyl groups of the boronic acid and the adjacent nitrogen atom of the pyrazine ring can introduce a significant energy penalty, leading to a twisted or even perpendicular arrangement as the more stable conformation.

Computational studies on similar heteroaromatic boronic acids suggest that the rotational barrier is a critical factor in determining reactivity. The energy difference between the planar transition state and the ground-state conformation affects the ease with which the boronic acid can participate in reactions such as the Suzuki-Miyaura coupling. For (6-Chloropyrazin-2-YL)boronic acid, the electron-withdrawing nature of the chloropyrazine ring is expected to influence the electronic environment of the C-B bond, thereby modulating the rotational barrier.

A hypothetical potential energy surface for the rotation around the C-B bond would likely show two minima corresponding to twisted conformations and two transition states, one planar and one perpendicular. The relative energies of these states would determine the conformational equilibrium and the dynamic behavior of the molecule in solution.

Table 1: Postulated Conformational Data for this compound

| Parameter | Postulated Value/State | Rationale |

| Ground State Conformation | Twisted | Minimization of steric repulsion between the B(OH)₂ group and the pyrazine ring nitrogen. |

| Rotational Barrier (Planar) | Moderate to High | Steric hindrance and electronic repulsion between the OH groups and the nitrogen lone pair. |

| Rotational Barrier (Perpendicular) | Lower than Planar | Relief of steric strain, but loss of π-conjugation. |

Note: This table is based on general principles of conformational analysis of arylboronic acids and requires specific computational or experimental validation for this compound.

NMR Spectroscopy and Computational Analysis of Boron Electric Field Gradients and Chemical Shift Tensors

Solid-state ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational analysis, provides a powerful tool for probing the local electronic and structural environment of the boron atom in this compound. The key NMR parameters are the boron electric field gradient (EFG) and the chemical shift (CS) tensors.

The EFG tensor is sensitive to the symmetry of the charge distribution around the boron nucleus. For a tricoordinate boron atom in a boronic acid, the EFG is primarily influenced by the nature of the substituents on the boron atom. Computational studies on a range of aromatic boronic acids have shown that the quadrupolar coupling constant (C_Q), which is derived from the EFG tensor, is sensitive to the electronic properties of the aromatic ring. researchgate.net For this compound, the presence of the electron-withdrawing chloropyrazine ring is expected to result in a distinct C_Q value compared to simple phenylboronic acid.

The chemical shift tensor provides information about the magnetic shielding at the boron nucleus. The orientation of the principal components of the CS tensor relative to the molecular frame is influenced by the electronic structure. A positive correlation has been observed between the span (Ω) of the chemical shift tensor and the dihedral angle between the boronic acid group and the aromatic ring. researchgate.net This implies that ¹¹B NMR can be used to gain insights into the conformational properties of this compound in the solid state.

Computational methods, particularly Density Functional Theory (DFT), have proven effective in calculating the ¹¹B EFG and CS tensors, showing good agreement with experimental data for a variety of boronic acids. researchgate.net Such calculations for this compound would allow for a detailed interpretation of its experimental ¹¹B NMR spectrum and provide a deeper understanding of its electronic structure.

Table 2: Representative Experimental ¹¹B NMR Parameters for Aromatic Boronic Acids

| Compound | C_Q (MHz) | η_Q | δ_iso (ppm) | Ω (ppm) |

| Phenylboronic acid | 2.62 | 0.59 | 28.1 | 24 |

| 4-Fluorophenylboronic acid | 2.70 | 0.55 | 27.6 | 26 |

| 2-Chloropyridine-3-boronic acid | 2.95 | 0.30 | 25.4 | 30 |

Data adapted from Widdifield, C. M.; Bryce, D. L. J. Phys. Chem. A 2010, 114, 10810-10823. researchgate.net These values provide a comparative basis for what might be expected for this compound.

Predictive Modeling of Reactivity, Regioselectivity, and Functional Group Compatibility

Predictive modeling, often employing computational methods, is instrumental in understanding and forecasting the chemical behavior of this compound, particularly in synthetically important reactions like the Suzuki-Miyaura cross-coupling.

Reactivity and Regioselectivity: The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic properties of the chloropyrazine ring. The presence of two nitrogen atoms and a chlorine atom makes the pyrazine ring electron-deficient, which in turn affects the nucleophilicity of the boronic acid. Computational models can quantify this effect by calculating parameters such as the partial atomic charges and the energy of the highest occupied molecular orbital (HOMO) of the boronic acid.

Regioselectivity in cross-coupling reactions involving di- or tri-substituted pyrazines can also be predicted. Computational studies can model the transition states for the oxidative addition of a palladium catalyst to the different C-Cl bonds, allowing for the determination of the most likely site of reaction. For this compound, the primary coupling is expected to occur at the carbon bearing the boronic acid group.

Functional Group Compatibility: A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance. Predictive modeling can be used to assess the compatibility of various functional groups on the coupling partner with this compound under typical reaction conditions. By calculating the reaction barriers for potential side reactions, such as the reaction of the palladium catalyst with other functional groups, it is possible to predict which groups will be tolerated. For instance, the presence of other halide substituents on the coupling partner would need careful consideration to achieve selective coupling.

Table 3: Computational Parameters for Predicting Reactivity

| Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Correlates with nucleophilicity | Lower than phenylboronic acid, suggesting potentially lower reactivity. |

| Partial Charge on Boron | Indicates electrophilicity | More positive than in phenylboronic acid, affecting interaction with the catalyst. |

| C-B Bond Dissociation Energy | Relates to the ease of transmetalation | Influenced by the electron-withdrawing pyrazine ring. |

This table outlines key computational parameters and their expected trends for this compound based on general chemical principles.

Impact and Applications in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

The utility of (6-Chloropyrazin-2-YL)boronic acid in medicinal chemistry is multifaceted, stemming from the inherent properties of both the pyrazine (B50134) ring system and the boronic acid functional group. This combination allows for the creation of diverse and complex molecules with significant therapeutic potential.

Pyrazine and its derivatives are a well-established class of N-heterocycles that form the core of numerous bioactive compounds. acs.orgresearchgate.net The pyrazine ring, being an electron-deficient aromatic system, is a versatile scaffold for a wide range of chemical transformations. acs.org This structural motif is present in various pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. acs.orgfrontierspecialtychemicals.com The incorporation of a pyrazine core, as seen in this compound, can therefore be a strategic approach to developing new therapeutic agents.

The following table provides examples of bioactive molecules containing the pyrazine scaffold:

| Bioactive Molecule | Reported Biological Activity |

| Pazinaclone | Anxiolytic |

| Acipimox | Antihyperlipidemic |

| Glipizide | Antidiabetic |

| Amiloride | Diuretic |

This compound serves as a crucial intermediate in the synthesis of complex pharmacophores. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov This allows for the straightforward introduction of the chloropyrazine moiety into a larger molecular framework, facilitating the construction of advanced drug candidates. The chlorine atom on the pyrazine ring also provides a handle for further functionalization, enabling the fine-tuning of a molecule's properties to enhance its efficacy and selectivity.

The development of target-specific inhibitors is a cornerstone of modern drug discovery. The pyrazolo[3,4-b]pyridine core, which can be synthesized using pyrazine-based starting materials, has been identified as a scaffold for potent tropomyosin receptor kinase (Trk) inhibitors. researchgate.net Trk kinases, particularly TrkA, are implicated in the growth and survival of various cancer cells. The design of inhibitors that specifically target these kinases is a promising strategy for cancer therapy. While direct use of this compound in published TrkA inhibitors is not explicitly detailed, its structural motifs are relevant to the synthesis of such targeted therapies. The ability to create diverse libraries of compounds using building blocks like this boronic acid is essential for identifying potent and selective inhibitors. mdpi.com

The boronic acid group itself imparts valuable functionality to molecules in a biological context. Boronic acids are known to form reversible covalent bonds with diols, a common structural feature in carbohydrates and glycoproteins. sigmaaldrich.comthermofisher.com This property is exploited in bioconjugate chemistry for the targeted delivery of drugs and for the development of diagnostic sensors. sigmaaldrich.comnih.gov The ability of boronic acids to interact with biological molecules makes them valuable for designing probes and therapeutics that can recognize and bind to specific cellular targets. sigmaaldrich.com

The table below summarizes the key roles of the boronic acid functional group in medicinal chemistry:

| Functionality | Application |

| Reversible covalent bonding with diols | Targeting of glycoproteins, carbohydrate sensing |

| Transition state analog for proteases | Enzyme inhibition |

| Lewis acidity | Molecular recognition and binding |

Agrochemical Synthesis and Crop Protection Applications

The application of boronic acid derivatives extends into the field of agrochemicals. The development of new fungicides, herbicides, and insecticides often relies on the synthesis of novel bioactive compounds. This compound can serve as a building block for creating new agrochemical candidates. The pyrazine ring is found in some naturally occurring and synthetic compounds with insecticidal or fungicidal properties. The ability to readily incorporate this scaffold via the boronic acid handle allows for the exploration of new chemical space in the search for more effective and environmentally benign crop protection agents. sigmaaldrich.com

Material Science Applications

The application of this compound in material science is an area that is not yet extensively documented in publicly available research. However, the broader classes of compounds to which it belongs, namely pyrazine derivatives and boronic acids, have shown promise in this field. Boronic acids are utilized in the synthesis of polymers and organic frameworks due to their ability to form stable covalent bonds. nih.gov Pyrazine-containing polymers have been investigated for their electronic properties. acs.org It is conceivable that this compound could be explored as a monomer or functionalizing agent in the development of novel materials with specific optical, electronic, or recognition properties. Further research is required to fully elucidate the potential of this specific compound in material science.

Design of Ligands for Transition Metal Catalysis

This compound is a crucial intermediate in the synthesis of sophisticated ligands for transition metal catalysis. The compound itself is not typically the final ligand but rather a key structural unit that is incorporated into a larger, more complex ligand framework. The primary utility of the boronic acid group is to facilitate carbon-carbon bond formation through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This allows for the precise introduction of the 6-chloropyrazinyl group onto various molecular scaffolds. The nitrogen atoms within the pyrazine ring possess lone pairs of electrons that can coordinate with a transition metal center. Furthermore, the electron-withdrawing nature of the pyrazine ring and the chloro-substituent can significantly modulate the electronic properties of the final ligand. This electronic tuning is critical for optimizing the catalytic activity, selectivity, and stability of the metal complex in various catalytic cycles. By strategically placing the chloropyrazinyl moiety, chemists can influence the ligand's steric and electronic environment, thereby controlling the outcome of catalytic reactions.

Synthesis of Conjugated Systems, Polymers, and Electronic Materials

The development of novel organic electronic materials often relies on building blocks that can impart specific electronic characteristics. This compound is a valuable monomer for the synthesis of conjugated polymers and systems intended for such applications. The pyrazine ring is inherently electron-deficient, making it an excellent component for creating n-type (electron-accepting) organic semiconductors.

Through polymerization reactions, particularly Suzuki cross-coupling, this boronic acid can be combined with various electron-rich aromatic comonomers. This process creates donor-acceptor polymers with tunable band gaps and tailored optoelectronic properties. Research into pyrazinacenes, a class of nitrogen-containing heteroacenes, has highlighted that pyrazine-based conjugated polymers represent a novel class of stable n-type materials. nih.gov The polymerization process can transform monomeric units into solution-processable organic semiconductor materials, which simplifies device fabrication and can enhance performance and lifetime. nih.gov

The incorporation of the pyrazine unit leads to polymers with distinct properties compared to their all-carbon analogues. Upon polymerization, the absorption spectra of these materials often become broader, which can be advantageous for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov The ability to systematically modify the polymer backbone using monomers like this compound is fundamental to advancing the field of organic electronics.

Table 1: Properties of Pyrazine-Based Conjugated Polymers

| Property | Description | Research Finding Reference |

|---|---|---|

| Semiconductor Type | The electron-deficient pyrazine ring imparts strong n-type (electron-accepting) characteristics to the polymer. | nih.gov |

| Solution Processability | Polymerization can convert otherwise insoluble monomers into materials that can be processed from solution, facilitating device fabrication. | nih.gov |

| Optical Properties | Polymers exhibit broad absorption spectra with less defined vibronic transitions compared to the monomers, indicating strong electronic coupling along the polymer chain. | nih.gov |

| Material Stability | Pyrazinacene-type structures are noted for their stability, a crucial factor for the lifetime of electronic devices. | nih.gov |

Industrial Relevance and Scalability of Synthetic Processes

The industrial utility of a chemical compound is heavily dependent on the ability to produce it safely, economically, and at a large scale. For this compound and related heterocyclic boronic acids, there is growing evidence of their industrial relevance, driven by their application in pharmaceuticals and advanced materials.

The development of scalable synthetic routes for structurally similar compounds, such as chlorinated pyrazolo[3,4-b]pyrazines, demonstrates the feasibility of large-scale production for this class of heterocycles. researchgate.net Modern process chemistry often employs continuous flow technologies to enhance safety, efficiency, and scalability, and such methods are being successfully applied to the synthesis of related nitrogen-containing heterocyclic intermediates. researchgate.net The synthesis of boronic acids often involves the reaction of an organometallic species (like an organolithium or Grignard reagent) with a trialkyl borate (B1201080), a method that can be adapted for industrial production. mdpi.com

Furthermore, the commercial availability of closely related isomers like (6-Chloropyrimidin-4-yl)boronic acid and (4-Chloropyrimidin-2-yl)boronic acid from chemical suppliers who offer services such as "Commercial Production" and "process optimization" points to established and scalable manufacturing processes for chloro-substituted heteroaryl boronic acids. chemscene.comchemscene.com This suggests that the synthetic pathways to this compound are likely amenable to similar scale-up protocols, ensuring its availability for industrial applications.

Table 2: Comparison of Synthetic Scales for Heterocyclic Boronic Acids

| Feature | Laboratory Scale Synthesis | Industrial Scale Synthesis (Inferred) |

|---|---|---|

| Methodology | Typically batch processing in standard glassware. | Often utilizes continuous flow reactors or large batch reactors for improved control and throughput. researchgate.net |

| Reagents | Use of standard organolithium or Grignard reagents with trialkyl borates. mdpi.com | Optimization of reagents and catalysts for cost-effectiveness and efficiency; potential use of milder bases. |

| Purification | Commonly purified by column chromatography or recrystallization. | Development of scalable purification methods like crystallization or distillation to reduce cost and waste. |

| Process Control | Manual or semi-automated control of temperature, addition rates, and reaction time. | Fully automated process control for consistency, safety, and optimization (Process Analytical Technology - PAT). |

| Yield & Cost | Focus on achieving high purity for research purposes, cost is secondary. | High emphasis on maximizing yield and minimizing cost per kilogram. researchgate.net |

Future Perspectives and Emerging Research Avenues

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly active and selective catalysts is crucial for advancing the applications of (6-Chloropyrazin-2-YL)boronic acid. Current research focuses on several key areas:

Novel Ligand Design: The design of sophisticated phosphine (B1218219) ligands continues to be a major driver of innovation. Bulky and electron-rich phosphines have shown remarkable success in improving the efficiency of palladium-catalyzed Suzuki-Miyaura reactions, even with challenging substrates like heteroaryl chlorides. acs.orgliv.ac.uk The development of new ligand architectures, such as those based on spirobipyridines, offers exciting possibilities for achieving even greater control over reactivity and selectivity. researchgate.net

Pincer Complexes: Palladium(II) complexes featuring ONO-pincer type hydrazone ligands have demonstrated excellent catalytic activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids. researchgate.net These catalysts can operate at low loadings and under mild, open-flask conditions, making them highly practical for synthetic applications. researchgate.net

Synergistic Catalysis: The combination of boronic acid catalysis with other catalytic modes, such as photoredox catalysis, is an emerging area with significant potential. nih.gov This synergistic approach can enable novel transformations and provide access to previously inaccessible chemical space. nih.gov

A comparison of different catalytic systems for Suzuki-Miyaura coupling is presented in the table below:

| Catalyst System | Key Features | Advantages |

| Pd/Phosphine Ligands | Bulky, electron-rich phosphines | High activity, broad substrate scope, effective for heteroaryl chlorides acs.orgliv.ac.uk |

| Pd(II) ONO Pincer Complexes | Tridentate hydrazone ligands | Low catalyst loading, mild reaction conditions, recyclable researchgate.net |

| Synergistic Catalysis | Combination of boronic acid and photoredox catalysis | Enables novel transformations, expands chemical space nih.gov |

Expansion of Substrate Scope and Novel Reaction Architectures

Beyond traditional Suzuki-Miyaura couplings, researchers are exploring new ways to utilize this compound in organic synthesis:

Diverse Coupling Partners: Efforts are underway to expand the range of coupling partners that can be used with this compound. This includes the use of other organoboron reagents, such as boronate esters and potassium organotrifluoroborate salts, which can offer advantages in terms of stability and reactivity. thieme-connect.de

Multi-component Reactions: The development of multi-component reactions (MCRs) involving boronic acids is a promising strategy for rapidly building molecular complexity. nih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. nih.gov

Denitrogenative Coupling: Unprecedented palladium-catalyzed denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed, providing a new pathway to ortho-amino-substituted biaryl derivatives. nih.gov

The table below summarizes the expanded scope of reactions involving boronic acids:

| Reaction Type | Description | Key Advantages |

| Coupling with Diverse Boron Reagents | Use of boronate esters and trifluoroborate salts | Improved stability and reactivity profiles thieme-connect.de |

| Multi-component Reactions (MCRs) | Single-step synthesis from three or more reactants | High efficiency, atom economy, and molecular complexity nih.gov |

| Denitrogenative Coupling | Reaction of benzotriazoles with boronic acids | Novel route to ortho-amino-substituted biaryls nih.gov |

Integration of Advanced Synthetic Technologies (e.g., Automation, AI-driven Synthesis)

The integration of automation and artificial intelligence (AI) is set to revolutionize the way chemical synthesis is performed, including reactions involving this compound.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds and reaction conditions, accelerating the discovery of new catalysts and optimal reaction parameters. cijournal.rumdpi.comnih.gov This approach is particularly valuable for identifying highly selective and efficient catalysts for specific applications. rsc.org

Automated Synthesis Platforms: Robotic platforms are being developed to automate the entire synthesis workflow, from planning to execution and analysis. researchgate.netnih.gov These systems can perform complex multi-step syntheses with high precision and reproducibility, freeing up chemists to focus on more creative tasks. researchgate.net

AI-driven Retrosynthesis: AI algorithms are being trained on vast databases of chemical reactions to predict optimal synthetic routes for target molecules. nih.govelsevier.comgwern.net These tools can assist chemists in designing more efficient and sustainable synthetic strategies. elsevier.com

Computational Guidance for Reaction Discovery and Optimization

Computational chemistry plays an increasingly important role in understanding and predicting the behavior of chemical reactions.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic and structural properties of molecules and to elucidate reaction mechanisms. mdpi.comox.ac.uk This information can be used to rationalize experimental observations and to design more effective catalysts. mdpi.com

In Silico Catalyst Design: Computational methods can be used to design new catalysts with desired properties, such as high activity, selectivity, and stability. This in silico approach can significantly reduce the time and effort required for catalyst development.

Predictive Modeling: Machine learning models can be trained on experimental data to predict the outcome of chemical reactions. These models can be used to optimize reaction conditions and to identify promising new reactions.

The following table highlights the application of computational methods in boronic acid chemistry:

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Mechanistic studies, analysis of electronic and structural properties mdpi.comox.ac.uk | Rationalize experimental results, guide catalyst design mdpi.com |

| In Silico Catalyst Design | Virtual screening and design of new catalysts | Accelerate catalyst development |

| Predictive Modeling | Prediction of reaction outcomes and optimization of conditions | Improve reaction efficiency and identify new transformations |

Sustainable and Circular Economy Approaches in Boronic Acid Chemistry

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. mdpi.comfrontiersin.org Research in boronic acid chemistry is actively exploring more sustainable and environmentally friendly approaches.